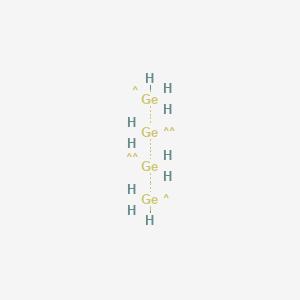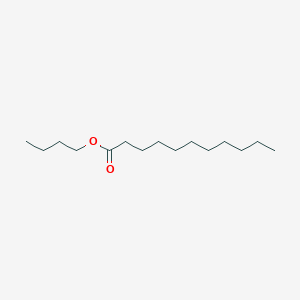
Rubidium telluride
Übersicht
Beschreibung
Rubidium telluride is an inorganic compound with the chemical formula Rb₂Te. It appears as a yellow-green powder and has a melting point reported to be either 775°C or 880°C . This compound is part of the alkali metal chalcogenides family and is of minor academic interest due to its unique properties and limited applications .
Vorbereitungsmethoden
Rubidium telluride is typically synthesized by combining rubidium and tellurium in liquid ammonia . The reaction conditions involve the direct combination of the elements in a controlled environment to ensure the formation of the desired compound.
Analyse Chemischer Reaktionen
Rubidium telluride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rubidium oxide and tellurium dioxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: This compound can participate in substitution reactions where tellurium is replaced by other chalcogens like sulfur or selenium.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide and reducing agents like hydrogen gas. The major products formed from these reactions are rubidium oxide, tellurium dioxide, and other chalcogenides .
Wissenschaftliche Forschungsanwendungen
Rubidium telluride has found applications in various scientific research fields:
Wirkmechanismus
The mechanism by which rubidium telluride exerts its effects is primarily related to its electronic structure and bonding nature. The compound can exist in different polymorphic forms, each with distinct structural properties. At room temperature, this compound has a metastable antifluorite-type structure, which transforms to a lead chloride-type structure upon heating . These structural changes influence its electronic and optical properties, making it useful in specific applications .
Vergleich Mit ähnlichen Verbindungen
Rubidium telluride can be compared with other alkali metal tellurides such as:
- Lithium telluride
- Sodium telluride
- Potassium telluride
- Caesium telluride
What sets this compound apart is its unique combination of rubidium and tellurium, which results in distinct electronic and structural properties. Unlike lithium telluride and sodium telluride, this compound has a higher melting point and different polymorphic forms . These differences make it suitable for specific applications where other tellurides may not be as effective .
Eigenschaften
InChI |
InChI=1S/2Rb.Te | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCPGEHAKPTWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb][Te][Rb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Rb2Te | |
| Record name | Rubidium telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894847 | |
| Record name | Rubidium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12210-70-7 | |
| Record name | Rubidium telluride (Rb2Te) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12210-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium telluride (Rb2Te) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012210707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium telluride (Rb2Te) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium telluride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dirubidium telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B83195.png)






